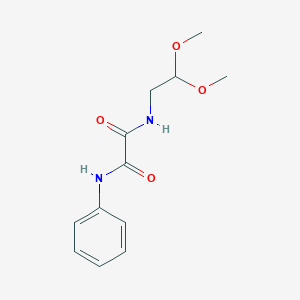

N-(2,2-dimethoxyethyl)-N'-phenylethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-dimethoxyethyl)-N'-phenylethanediamide is a compound that appears to be related to a class of synthetic derivatives known as phenethylamines. These compounds have been studied for various applications, including as novel psychoactive substances (NPS) and in the field of antimalarial research. The compound is not directly mentioned in the provided papers, but its structure suggests it may share some synthetic or analytical characteristics with the compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For example, the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, which shares some structural features with this compound, was achieved using hexanedioic acid monomethyl ester as a starting material. This process was noted for its simplicity, ease of separation and purification, and a high yield of up to 75.2%, making it suitable for large-scale industrial production .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using techniques such as 1H NMR. This method provides detailed information about the hydrogen atoms within the molecule, which can be used to infer the overall structure and confirm the identity of the synthesized compound .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, related compounds such as NBOMes undergo fragmentation mechanisms that can be used to differentiate positional isomers. The ortho effect is one such mechanism that has been identified as a reliable method for distinguishing isomers in electron ionization (EI) mass spectra .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be analyzed using various chromatographic and spectroscopic techniques. For instance, the retention indices of different NBOMe isomers were measured using gas chromatography (GC) on different columns, which can be crucial for their identification. Additionally, multivariate analysis of ion abundances in mass spectra, such as principal component analysis (PCA) and canonical discriminant analysis (CDA), can be employed to classify unknown compounds with high accuracy . In the context of antimalarial research, sensitive methods like liquid chromatography with electrochemical detection have been developed for the quantitation of plasma concentrations of related compounds, which are crucial for pharmacokinetic studies .

Aplicaciones Científicas De Investigación

Pharmacology and Toxicology of Hallucinogens

The study by Halberstadt (2017) reviews the structure-activity relationships, behavioral pharmacology, metabolism, and toxicity of N-benzylphenethylamine hallucinogens, including dimethoxy-substituted phenethylamines, highlighting their high potency and the potential for toxicity. This research could offer insights into the biochemical interactions and toxicological profiles of similar compounds (Halberstadt, 2017).

Countercurrent Separation of Glycosides

Luca et al. (2019) discuss the application of countercurrent separation techniques for purifying phenylethanoid glycosides and iridoids, emphasizing the efficiency of liquid-liquid based technology in handling hydroxyl-group-rich compounds. This could be relevant for understanding separation and purification methods applicable to compounds like N-(2,2-dimethoxyethyl)-N'-phenylethanediamide (Luca et al., 2019).

Antioxidant Activity Analysis

Munteanu and Apetrei (2021) review critical tests used to determine antioxidant activity, including methods based on hydrogen atom transfer and electron transfer, which may be applicable to studying the antioxidant potential of various compounds, potentially including this compound (Munteanu & Apetrei, 2021).

Xylan Derivatives and Applications

Petzold-Welcke et al. (2014) provide a mini-review on the application potential of xylan derivatives, focusing on chemical modifications to produce biopolymer ethers and esters with specific properties. This highlights the versatility and applicability of modified organic compounds in various fields, which may parallel the research and application avenues for this compound (Petzold-Welcke et al., 2014).

Propiedades

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-10(18-2)8-13-11(15)12(16)14-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNKVVYLYFXROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=CC=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)